

Quantitative PCR (qPCR) Protocol for CCL27 Gene Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCL27

Cat. No.: B1577586

[Get Quote](#)

Application Note & Protocol

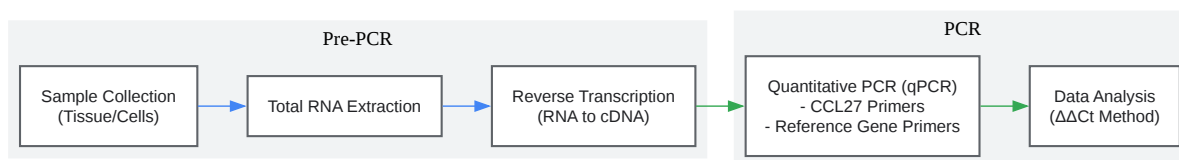
Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemokine (C-C motif) ligand 27 (**CCL27**), also known as cutaneous T-cell-attracting chemokine (CTACK), plays a significant role in T-cell homing to the skin and is implicated in various inflammatory skin diseases and some cancers.[1][2] Accurate quantification of **CCL27** gene expression is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the measurement of **CCL27** mRNA levels using two-step reverse transcription quantitative PCR (RT-qPCR).

I. Experimental Workflow

The overall workflow for quantifying **CCL27** gene expression involves sample collection, RNA extraction, reverse transcription to synthesize complementary DNA (cDNA), and finally, quantitative PCR.

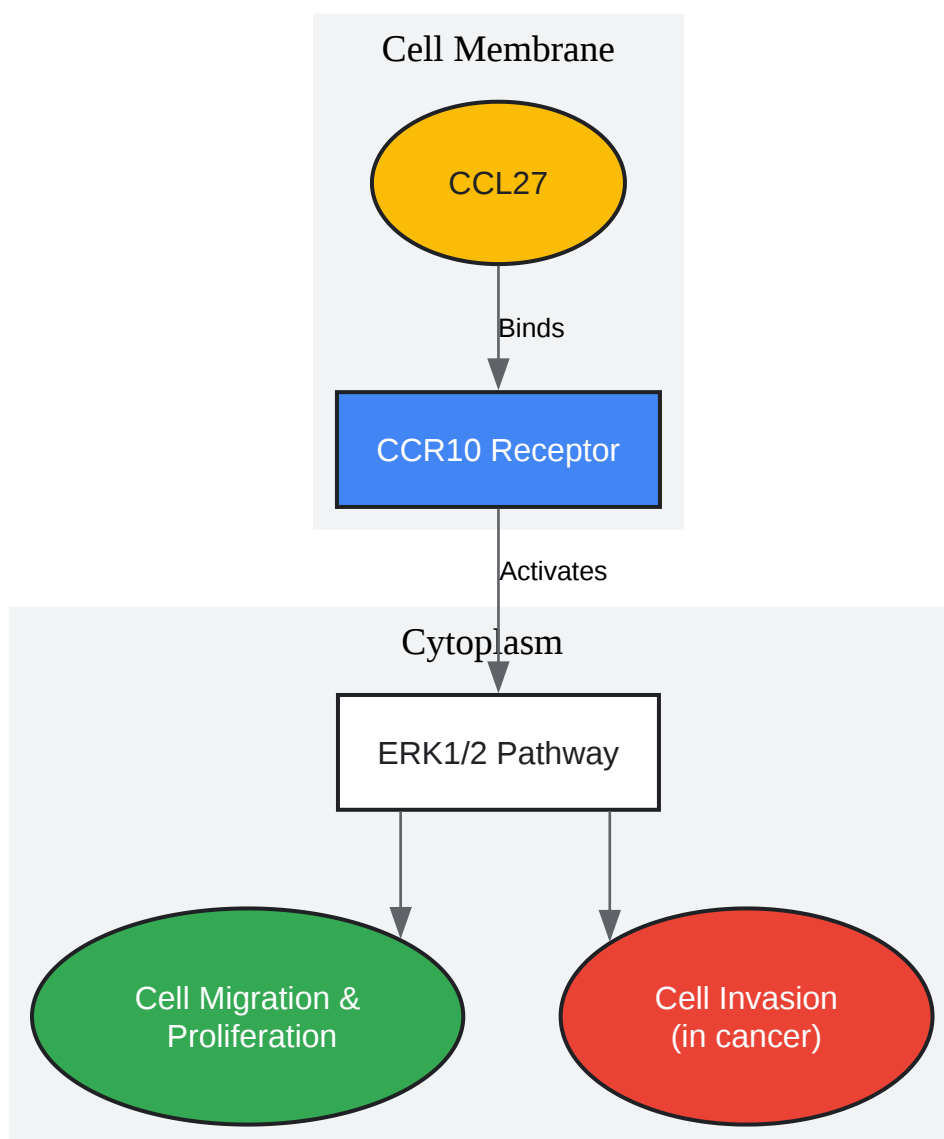


[Click to download full resolution via product page](#)

Caption: Experimental workflow for **CCL27** gene expression analysis using qPCR.

II. Signaling Pathway Involving CCL27

CCL27 exerts its biological effects primarily through its receptor, CCR10. The binding of **CCL27** to CCR10 on the surface of cells, such as T-lymphocytes, initiates a signaling cascade that can lead to cellular migration and proliferation.[2][3] In some cancer types, this signaling has been shown to activate the ERK1/2 pathway, promoting cell invasion.[3]



[Click to download full resolution via product page](#)

Caption: Simplified **CCL27**-CCR10 signaling pathway.

III. Detailed Experimental Protocols

A. Materials and Reagents

- RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen; or TRIzol Reagent, Thermo Fisher Scientific)
- DNase I, RNase-free: (e.g., TURBO DNA-free™ Kit, Thermo Fisher Scientific)[4]

- Reverse Transcription Kit: (e.g., SuperScript™ IV Reverse Transcriptase, Thermo Fisher Scientific)
- qPCR Master Mix: (e.g., PowerUp™ SYBR™ Green Master Mix, Thermo Fisher Scientific)
- Nuclease-free water
- Primers:
 - Human **CCL27** Forward Primer: GCTACTGAGGAAGGTCATCCAG[5]
 - Human **CCL27** Reverse Primer: GGTGCTCAAACCACTGTGACAG[5]
 - Reference Gene Primers (e.g., GAPDH, ACTB) - validated for stable expression in the experimental system.
- qPCR-compatible plates and seals
- Aerosol-resistant pipette tips

B. Protocol 1: Total RNA Extraction and DNase Treatment

It is critical to work in an RNase-free environment to prevent RNA degradation.[6][7]

- Sample Collection: Harvest cells or tissues and immediately proceed with RNA extraction or store at -80°C.
- RNA Isolation: Extract total RNA from samples using a commercial kit or TRIzol reagent according to the manufacturer's instructions.[4][8]
- RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
- DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.[4][9] This step is crucial if primers are not designed to span an intron-exon junction. Follow the manufacturer's protocol for the DNase I kit.

C. Protocol 2: Reverse Transcription (cDNA Synthesis)

This protocol outlines a two-step RT-qPCR approach.^[10]

- **Reaction Setup:** In a nuclease-free tube on ice, combine the following components for each sample:

| Component | Volume/Amount |
|----------------------------|---------------|
| Total RNA | 1 µg |
| Random Hexamers (50 ng/µL) | 1 µL |
| 10 mM dNTP Mix | 1 µL |
| Nuclease-free water | to 13 µL |

- **Denaturation and Annealing:** Mix gently, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.^{[9][11]}
- **Reverse Transcription Master Mix:** Prepare a master mix for the number of reactions. For each reaction, combine:

| Component | Volume |
|--|--------|
| 5X RT Buffer | 4 µL |
| 0.1 M DTT | 1 µL |
| RNase Inhibitor | 1 µL |
| Reverse Transcriptase (e.g., SuperScript IV) | 1 µL |

- **cDNA Synthesis:** Add 7 µL of the master mix to each RNA/primer mixture from step 2 for a total volume of 20 µL.
- **Incubation:** Incubate the reaction at 50-55°C for 10-15 minutes, followed by an inactivation step at 80°C for 10 minutes.
- **Storage:** The resulting cDNA can be stored at -20°C or used immediately for qPCR.

D. Protocol 3: Quantitative PCR (qPCR)

- cDNA Dilution: Dilute the synthesized cDNA with nuclease-free water. A 1:5 or 1:10 dilution is a good starting point to minimize the effect of inhibitors from the RT reaction.
- qPCR Reaction Setup: Prepare the qPCR reactions in a qPCR plate on ice. For each 20 μ L reaction:

| Component | Volume | Final Concentration |
|-----------------------------|-------------|---------------------|
| 2X SYBR Green Master Mix | 10 μ L | 1X |
| Forward Primer (10 μ M) | 0.8 μ L | 400 nM |
| Reverse Primer (10 μ M) | 0.8 μ L | 400 nM |
| Diluted cDNA | 2 μ L | - |
| Nuclease-free water | 6.4 μ L | - |

- qPCR Cycling Conditions: Use a real-time PCR instrument with the following cycling program (example):[\[8\]](#)

| Stage | Step | Temperature | Duration | Cycles |
|---------------------|-----------------------|-----------------------|----------|--------|
| 1 | UDG Activation | 50°C | 2 min | 1 |
| 2 | Polymerase Activation | 95°C | 10 min | 1 |
| 3 | Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | | 60°C | 60 sec | |
| 4 | Melt Curve Analysis | (Instrument specific) | 1 | |

IV. Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format. The most common method for relative quantification is the $\Delta\Delta\text{Ct}$ (delta-delta Ct) method.^{[12][13]}

A. Data Analysis Steps

- Calculate ΔCt : For each sample, calculate the difference between the Ct value of the target gene (**CCL27**) and the Ct value of the reference gene.
 - $\Delta\text{Ct} = \text{Ct}(\text{CCL27}) - \text{Ct}(\text{Reference Gene})$
- Calculate $\Delta\Delta\text{Ct}$: Select one sample as the calibrator (e.g., the control group). Calculate the difference between the ΔCt of each sample and the ΔCt of the calibrator.
 - $\Delta\Delta\text{Ct} = \Delta\text{Ct}(\text{Sample}) - \Delta\text{Ct}(\text{Calibrator})$
- Calculate Fold Change: The fold change in gene expression relative to the calibrator is calculated as $2^{-\Delta\Delta\text{Ct}}$.^[12]

B. Example Data Table

| Sample ID | Treatment | Biological Replicate | Ct (CCL27) | Ct (Reference Gene) | ΔCt | $\Delta\Delta\text{Ct}$ | Fold Change ($2^{-\Delta\Delta\text{Ct}}$) |
|-----------|-----------|----------------------|------------|---------------------|-------------------|-------------------------|--|
| 1 | Control | 1 | 25.2 | 18.5 | 6.7 | 0.0 | 1.0 |
| 2 | Control | 2 | 25.5 | 18.7 | 6.8 | 0.1 | 0.9 |
| 3 | Control | 3 | 25.3 | 18.6 | 6.7 | 0.0 | 1.0 |
| 4 | Treated | 1 | 22.8 | 18.6 | 4.2 | -2.5 | 5.7 |
| 5 | Treated | 2 | 23.1 | 18.8 | 4.3 | -2.4 | 5.3 |
| 6 | Treated | 3 | 22.9 | 18.5 | 4.4 | -2.3 | 4.9 |

This table provides a template for organizing and presenting qPCR data for clear comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CCL27 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 5. origene.com [origene.com]
- 6. bio-rad.com [bio-rad.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. mcgill.ca [mcgill.ca]
- 9. RNA extraction and quantitative real-time PCR (qPCR) [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. protocols.io [protocols.io]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- To cite this document: BenchChem. [Quantitative PCR (qPCR) Protocol for CCL27 Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577586#quantitative-pcr-qpcr-protocol-for-ccl27-gene-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com